molecular formula C6H6BrNO B057719 2-Bromopyridine-4-methanol CAS No. 118289-16-0

2-Bromopyridine-4-methanol

Cat. No. B057719
M. Wt: 188.02 g/mol
InChI Key: IQNUGAFIKDRYRP-UHFFFAOYSA-N
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Patent
US08367708B2

Procedure details

To a solution of 2-bromoisonicotinic acid (678 mg) in tetrahydrofuran (30 ml), 8.4 ml of borane-tetrahydrofuran complex (1.17M tetrahydrofuran solution) was added, and the reaction solution was stirred overnight at room temperature. To the reaction solution was added 7.9 ml of 1N aqueous sodium hydroxide, and the mixture was stirred for 2 hours. The reaction solution was diluted with a saturated aqueous sodium chloride solution, extracted with diethyl ether, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: chloroform/(chloroform/methanol (9:1)) (100:0-0:100)) to afford the title compound as a white crystal.
Quantity
678 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5](O)=[O:6].[OH-].[Na+]>O1CCCC1.B.O1CCCC1.[Cl-].[Na+]>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[CH:9][N:10]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
678 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CN1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
8.4 mL
Type
solvent
Smiles
B.O1CCCC1
Step Two
Name
Quantity
7.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluent: chloroform/(chloroform/methanol (9:1)) (100:0-0:100))

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=NC=CC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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